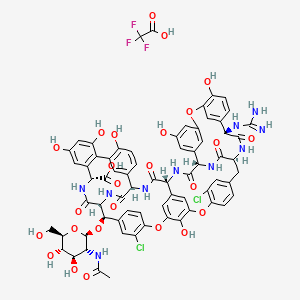
Dipivefrin-d6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipivefrin-d6 (hydrochloride) is a deuterated form of dipivefrin hydrochloride, which is a prodrug of epinephrine. It is primarily used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . The deuterated form, Dipivefrin-d6, is used in scientific research to study the pharmacokinetics and metabolic pathways of dipivefrin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipivefrin hydrochloride is synthesized through the diesterification of epinephrine with pivalic acid. The process involves the following steps:
Friedel-Crafts Acylation: Catechol reacts with chloroacetyl chloride to form 3,4-dihydroxy-2’-chloroacetophenone.
Esterification: The product undergoes esterification with pivaloyl chloride to form 4-(2-chloroacetyl)-1,2-dipivaloyloxybenzene.
Nucleophilic Substitution: The ester is then reacted with N-methylbenzylamine to form 1-(3,4-dipivaloyloxyphenyl)-2-(N-benzylmethylamino)-1-ketone.
Reduction and Hydrogenation: The ketone is reduced, followed by hydrogenation to remove the benzyl group, resulting in dipivefrin
Industrial Production Methods
The industrial production of dipivefrin hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions and purification steps to achieve a final product with a purity of 98.98% .
Análisis De Reacciones Químicas
Types of Reactions
Dipivefrin-d6 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: In the eye, dipivefrin is hydrolyzed by esterase enzymes to form epinephrine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Hydrolysis: Esterase enzymes in the eye.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
The primary product formed from the hydrolysis of dipivefrin-d6 (hydrochloride) is epinephrine .
Aplicaciones Científicas De Investigación
Dipivefrin-d6 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of dipivefrin.
Metabolic Pathways: Investigating the metabolic pathways and biotransformation of dipivefrin in the body.
Ophthalmology: Researching its efficacy and safety in reducing intraocular pressure in glaucoma patients.
Mecanismo De Acción
Dipivefrin-d6 (hydrochloride) is a prodrug that is hydrolyzed to epinephrine in the eye. The liberated epinephrine stimulates α- and β-adrenergic receptors, leading to a decrease in aqueous humor production and an increase in outflow facility. This dual action helps reduce intraocular pressure in patients with chronic open-angle glaucoma .
Comparación Con Compuestos Similares
Similar Compounds
Epinephrine: The active form of dipivefrin, used directly in some treatments.
Phenylephrine: Another adrenergic agonist used in ophthalmic solutions.
Brimonidine: An α-adrenergic agonist used to reduce intraocular pressure.
Uniqueness
Dipivefrin-d6 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its prodrug nature enhances its lipophilicity, improving its penetration into the anterior chamber of the eye and reducing side effects compared to direct epinephrine administration .
Propiedades
Fórmula molecular |
C19H30ClNO5 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
[4-[1-hydroxy-2-(methylamino)ethyl]-2-(3,3,3-trideuterio-2,2-dimethylpropanoyl)oxyphenyl] 3,3,3-trideuterio-2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/i1D3,4D3; |
Clave InChI |
VKFAUCPBMAGVRG-VSHASNCGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)




